(R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINE
Overview
Description
Benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, with a hydroxymethyl group at the 3-position and a carboxylate ester at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced at the 3-position of the piperidine ring through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Esterification: The carboxylate ester can be formed by reacting the hydroxymethylpiperidine with benzyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for efficient and sustainable synthesis of similar compounds .
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Benzyl (3R)-3-(carboxy)piperidine-1-carboxylate.
Reduction: Benzyl (3R)-3-(hydroxymethyl)piperidine-1-methanol.
Substitution: Various substituted (R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINEs.
Scientific Research Applications
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigating its interactions with biological targets and potential therapeutic effects.
Industrial Applications: Used in the production of fine chemicals and as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of (R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and carboxylate groups may play a role in binding to active sites, while the benzyl group can influence the compound’s overall hydrophobicity and membrane permeability. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: While (R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINE has a hydroxymethyl group at the 3-position, similar compounds may have different substituents at various positions on the piperidine ring.
- Reactivity: The presence of different functional groups can influence the reactivity and chemical behavior of these compounds.
- Applications: Each compound may have unique applications based on its specific structure and properties .
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWOOUZKMJBINO-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426136 | |
Record name | SBB066854 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160706-61-6 | |
Record name | SBB066854 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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